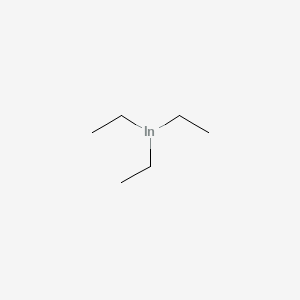

Triethylindium

Description

Properties

IUPAC Name |

triethylindigane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H5.In/c3*1-2;/h3*1H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTRPZROOJRIMKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[In](CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15In | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061281 | |

| Record name | Indium, triethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Akzo Nobel MSDS] | |

| Record name | Triethylindium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18229 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

923-34-2 | |

| Record name | Triethylindium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=923-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indium, triethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000923342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indium, triethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Indium, triethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethylindium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.905 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

triethylindium CAS number and safety data sheet

CAS Number: 923-34-2

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of triethylindium (TEI), an organoindium compound crucial for the fabrication of compound semiconductors. This document details its chemical and physical properties, safety information, a detailed experimental protocol for its synthesis, and its primary application in Metal-Organic Chemical Vapor Deposition (MOCVD) for the growth of indium phosphide (InP) thin films. The guide is intended to be a valuable resource for professionals in materials science, semiconductor manufacturing, and related research fields. While the audience includes drug development professionals, it is important to note that triethylindium's primary applications are in materials science, and there is no current evidence to suggest its direct involvement in biological signaling pathways.

Introduction

Triethylindium, with the chemical formula In(C₂H₅)₃, is a colorless and volatile liquid. It is a key precursor in the production of indium-containing compound semiconductors, which are essential components in a wide range of optoelectronic and electronic devices, such as lasers, photodetectors, and high-frequency transistors.[1] Its high vapor pressure and thermal stability make it an ideal candidate for MOCVD processes.

Safety Data Sheet Summary

Triethylindium is a hazardous substance that must be handled with extreme caution in a controlled laboratory or industrial setting.

Hazards:

-

Water-reactive: Reacts violently with water.[1]

-

Corrosive: Causes severe skin burns and eye damage.[2]

-

Toxic: Harmful if swallowed or inhaled.

Precautionary Measures:

-

Handle under an inert atmosphere (e.g., nitrogen or argon).

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Wear appropriate personal protective equipment (PPE), including flame-retardant clothing, chemical-resistant gloves, and safety goggles.

-

Ensure adequate ventilation.

-

In case of fire, use a dry chemical powder, sand, or graphite to extinguish. Do not use water.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of triethylindium.

| Property | Value |

| CAS Number | 923-34-2 |

| Molecular Formula | C₆H₁₅In |

| Molecular Weight | 202.00 g/mol |

| Appearance | Colorless liquid |

| Density | 1.26 g/cm³ |

| Melting Point | -32 °C |

| Boiling Point | 144 °C |

| Solubility in Water | Reacts violently |

| Vapor Pressure | Data varies, but it is a volatile liquid at room temperature |

Experimental Protocols

Synthesis of Triethylindium via Grignard Reaction

This protocol describes the synthesis of triethylindium from the reaction of indium(III) chloride with a Grignard reagent, ethylmagnesium bromide.

Materials:

-

Indium(III) chloride (InCl₃), anhydrous

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous diethyl ether

-

Iodine crystal (as initiator)

-

Nitrogen or Argon gas for inert atmosphere

Equipment:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Condenser

-

Magnetic stirrer

-

Heating mantle

-

Distillation apparatus

-

Schlenk line for inert atmosphere techniques

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be thoroughly dried to exclude moisture.

-

Under a positive pressure of inert gas, add magnesium turnings to the three-neck flask.

-

Add a small crystal of iodine.

-

In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.

-

Slowly add a small amount of the bromobenzene solution to the magnesium turnings to initiate the reaction. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.

-

Once the reaction has started, add the remaining bromobenzene solution dropwise while stirring to maintain a gentle reflux.

-

After the addition is complete, continue to stir the mixture until the magnesium is consumed.

-

-

Reaction with Indium(III) Chloride:

-

Prepare a solution of anhydrous indium(III) chloride in anhydrous diethyl ether.

-

Cool the Grignard reagent solution in an ice bath.

-

Slowly add the indium(III) chloride solution to the Grignard reagent via the dropping funnel with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

-

Work-up and Purification:

-

The reaction mixture will form a precipitate of magnesium salts.

-

Filter the mixture under an inert atmosphere to remove the salts.

-

Wash the precipitate with anhydrous diethyl ether to recover any product.

-

Combine the filtrate and the washings.

-

Remove the diethyl ether by distillation at atmospheric pressure.

-

Purify the resulting crude triethylindium by vacuum distillation.

-

MOCVD of Indium Phosphide (InP)

This protocol provides a general procedure for the growth of an InP epitaxial layer on an InP substrate using triethylindium and phosphine.

Materials:

-

Triethylindium (TEI) as the indium precursor.

-

Phosphine (PH₃) as the phosphorus precursor.

-

Hydrogen (H₂) as the carrier gas.

-

InP substrate.

Equipment:

-

MOCVD reactor with a heated susceptor.

-

Gas handling system with mass flow controllers.

-

Exhaust gas scrubbing system.

-

In-situ monitoring equipment (e.g., reflectometry).

Procedure:

-

Substrate Preparation:

-

The InP substrate is cleaned to remove any surface contaminants.

-

The substrate is loaded into the MOCVD reactor.

-

-

Growth Process:

-

The reactor is purged with H₂ to create an inert atmosphere.

-

The substrate is heated to the desired growth temperature, typically in the range of 500-650 °C.

-

Phosphine is introduced into the reactor to stabilize the substrate surface and prevent phosphorus desorption.

-

Triethylindium is then introduced into the reactor via the H₂ carrier gas.

-

The precursors decompose at the hot substrate surface, leading to the epitaxial growth of InP.

-

The growth process is monitored in-situ.

-

The V/III ratio (the ratio of the molar flow rate of the group V precursor to the group III precursor) is a critical parameter that influences the quality of the grown layer.

-

-

Cooling and Unloading:

-

After the desired layer thickness is achieved, the triethylindium flow is stopped.

-

The substrate is cooled down under a phosphine overpressure to prevent surface degradation.

-

Once at a safe temperature, the reactor is purged with H₂ and the substrate is unloaded.

-

Toxicology and Biological Activity

A comprehensive search of the scientific literature did not yield any evidence of triethylindium being studied for direct interactions with biological signaling pathways in the context of drug development. Its high reactivity and pyrophoric nature make it unsuitable for direct biological applications.

Toxicological studies on organometallic compounds are often focused on occupational exposure during manufacturing and handling. Triethylindium is known to be a dermatotoxin, causing skin burns, and can cause toxic pneumonitis upon inhalation.[2]

Visualizations

Synthesis of Triethylindium

Caption: Workflow for the synthesis of triethylindium.

MOCVD Process Flow

Caption: MOCVD process for InP growth using triethylindium.

References

physical and chemical properties of triethylindium

An In-Depth Technical Guide to Triethylindium

Introduction

Triethylindium (TEIn), with the chemical formula C₆H₁₅In, is an organometallic compound of significant interest in the fields of materials science and semiconductor manufacturing.[1][2][3] As a clear, colorless liquid, it serves as a critical precursor for the deposition of indium-containing thin films through Metal-Organic Chemical Vapor Deposition (MOCVD).[1][3][4] Its high reactivity and volatility necessitate specialized handling protocols, making a thorough understanding of its physical and chemical properties essential for researchers and professionals in the field. This guide provides a comprehensive overview of triethylindium's properties, experimental protocols, and safety considerations.

Physical Properties

The physical characteristics of triethylindium are fundamental to its application in vapor-phase deposition techniques. Key properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₁₅In[1][2][3] |

| Molecular Weight | 202.00 g/mol [1][4] |

| Appearance | Clear colorless liquid[1] |

| Density | 1.26 g/cm³[4][5] |

| Melting Point | -32 °C[5][6] |

| Boiling Point | Decomposes at > 80 °C[4] |

| Vapor Pressure | 1.2 Torr @ 40 °C[4] |

| Refractive Index | 1.5380[2] |

| Octanol/Water Partition Coefficient (LogP) | 2.92170[2][5] |

Chemical Properties and Reactivity

Triethylindium's utility as a precursor is derived from its chemical reactivity, particularly its thermal decomposition and sensitivity to atmospheric conditions.

| Property | Description |

| Stability | Stable when stored under an inert gas atmosphere.[4] |

| Reactivity | Pyrophoric : Catches fire spontaneously upon exposure to air.[1][4][5] Water Reactive : Reacts violently with water.[1][7] |

| Thermal Decomposition | The thermal decomposition rate can be described by the equation: log k = 8.1 ± 0.4 – (156,600 ± 5,000) / 2.3 RT, which suggests a radical chain mechanism.[8] |

Applications in Semiconductor Manufacturing

The primary application of triethylindium is as a high-purity metal-organic precursor in MOCVD and Atomic Layer Deposition (ALD) for the fabrication of compound semiconductors.[3][6] It is the preferred indium source for creating materials such as Indium Phosphide (InP), Indium Arsenide (InAs), and Gallium Indium Arsenide (GaInAs), which are essential components in optoelectronic devices like light-emitting diodes (LEDs), laser diodes, and high-electron-mobility transistors (HEMTs).[3][6]

Experimental Protocols

Synthesis of Triethylindium

A common laboratory-scale synthesis involves the reaction of an indium trihalide with a Grignard reagent, such as ethylmagnesium bromide, in an anhydrous ether solvent under a strictly inert atmosphere.

Methodology:

-

Setup: All glassware must be rigorously dried and assembled under an inert atmosphere (e.g., nitrogen or argon) using a Schlenk line or in a glovebox.

-

Reaction: Anhydrous indium(III) chloride (InCl₃) is suspended in anhydrous diethyl ether.

-

Addition of Grignard Reagent: Ethylmagnesium bromide (C₂H₅MgBr) in diethyl ether is added dropwise to the stirred InCl₃ suspension at a controlled temperature. A slight excess of the Grignard reagent is often used to ensure complete conversion, with molar ratios of InCl₃ to C₂H₅MgBr typically ranging from 1:3.6 to 1:4.2.[9]

-

Reaction Completion: The mixture is stirred at room temperature or with gentle heating until the reaction is complete, as monitored by appropriate analytical techniques (e.g., GC analysis of quenched aliquots).

-

Workup and Purification: The resulting mixture is filtered to remove magnesium salts. The solvent is removed under reduced pressure, and the crude triethylindium is purified by vacuum distillation to yield a clear, colorless liquid.

Purity Analysis

The extremely high purity required for semiconductor applications necessitates advanced analytical techniques.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure and assess the purity of the compound.[9]

-

Inductively Coupled Plasma (ICP) Analysis: This technique is employed to detect and quantify trace metallic impurities.[9]

-

Glow Discharge Mass Spectrometry (GDMS): GDMS is a highly sensitive method for quantifying a wide range of elemental impurities at parts-per-billion (ppb) levels, making it suitable for electronic-grade materials.[9]

Safety and Handling

Triethylindium is a hazardous material that requires stringent safety protocols. Its pyrophoric nature and reactivity with water, coupled with its toxicity, demand careful handling in a controlled environment.

Hazard Identification

| Hazard Class | GHS Code | Description |

| Pyrophoric Liquid | H250 | Catches fire spontaneously if exposed to air.[1][5] |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage.[1][5] |

| Toxicity | - | Harmful by ingestion and inhalation. Can cause toxic pneumonitis.[1] |

| Occupational Exposure Limit | TLV | 0.1 mg/m³ (as Indium)[1] |

Safe Handling Protocol

-

Engineering Controls: All manipulations must be performed under an inert atmosphere, either in a glovebox or using a Schlenk line in a well-ventilated fume hood.[7][10]

-

Personal Protective Equipment (PPE):

-

Storage: Store in a tightly closed, properly labeled container in a cool, dry, well-ventilated area designated for pyrophoric reagents.[5][7] The container must be stored under an inert gas.[5][7]

-

Spills and Emergencies:

-

In case of a small spill, cover with a dry, inert absorbent material such as sand or vermiculite. Do not use water or combustible materials.

-

For fires, use a Class D dry powder extinguisher. Do not use water, foam, or carbon dioxide. [7]

-

Evacuate the area and call for emergency response.

-

References

- 1. Triethylindium | C6H15In | CID 101912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. chemwhat.com [chemwhat.com]

- 4. dockchemicals.com [dockchemicals.com]

- 5. echemi.com [echemi.com]

- 6. Trimethylindium - Wikipedia [en.wikipedia.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. Triethylindium | 923-34-2 | Benchchem [benchchem.com]

- 10. echemi.com [echemi.com]

Navigating the Synthesis of High-Purity Triethylindium: An In-depth Technical Guide

A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of high-purity triethylindium (TEI), a critical organometallic precursor in the semiconductor industry. This document details the primary synthesis routes, purification methodologies, and analytical techniques for achieving the stringent purity levels required for advanced electronic and optoelectronic applications.

Triethylindium (TEI), with the chemical formula In(C₂H₅)₃, is a pivotal organoindium compound extensively utilized as a liquid indium source in Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) processes. These techniques are fundamental for the fabrication of compound semiconductor materials such as indium phosphide (InP), indium gallium arsenide (InGaAs), and indium nitride (InN), which are integral components of light-emitting diodes (LEDs), laser diodes, photodetectors, and high-frequency transistors. The performance and reliability of these semiconductor devices are directly contingent on the purity of the precursor materials, necessitating the development of robust synthesis and purification strategies for TEI to minimize metallic and organic impurities.

Synthesis Routes for Triethylindium

Two primary synthesis routes dominate the production of triethylindium: the Grignard reaction and the use of organoaluminum reagents. Both methods have demonstrated efficacy in producing TEI, with the choice of route often depending on factors such as cost, safety considerations, and desired purity levels.

Grignard Reagent-Based Synthesis

The Grignard route is a widely employed and cost-effective method for the synthesis of triethylindium. This approach involves the reaction of an indium trihalide, typically indium trichloride (InCl₃) or indium tribromide (InBr₃), with an ethylmagnesium halide (e.g., ethylmagnesium bromide, C₂H₅MgBr) in an ether-based solvent like diethyl ether or tetrahydrofuran (THF).

Reaction Scheme: InX₃ + 3 C₂H₅MgX → In(C₂H₅)₃ + 3 MgX₂ (where X = Cl, Br)

The following protocol is based on a method that has demonstrated high yields.[1]

Materials:

-

Indium trichloride (InCl₃) or Indium tribromide (InBr₃)

-

Magnesium turnings

-

Ethyl bromide (C₂H₅Br) or Ethyl chloride (C₂H₅Cl)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are placed under an inert atmosphere. A solution of ethyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of ethylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine if necessary. Once the reaction starts, the remaining ethyl bromide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete reaction.

-

Reaction with Indium Trihalide: The Grignard reagent solution is cooled in an ice bath. A solution of indium trichloride in anhydrous diethyl ether is then added dropwise from the dropping funnel with vigorous stirring. The molar ratio of indium trihalide to the Grignard reagent is typically in the range of 1:3.6 to 1:4.2 to ensure complete conversion.[1]

-

Reaction Completion and Initial Purification: After the addition of the indium salt, the reaction mixture is allowed to warm to room temperature and stirred for an additional 3-4 hours.

-

Isolation of Triethylindium: The reaction mixture is then subjected to distillation to remove the ether solvent. The crude triethylindium is subsequently purified by fractional distillation under reduced pressure.

Quantitative Data for Grignard Synthesis:

| Parameter | Value | Reference |

|---|---|---|

| Yield | 84.8% | [1] |

| Purity | Met requirements by ¹H NMR |[1] |

Organoaluminum-Based Synthesis

An alternative route to high-purity triethylindium involves the transmetalation reaction between an indium salt and an organoaluminum compound, typically triethylaluminium (TEA). This method is particularly favored for producing high-purity TEI as it can be performed in a hydrocarbon solvent, avoiding the use of ethers which can be a source of oxygen contamination.

Reaction Scheme: InCl₃ + 3 Al(C₂H₅)₃ → In(C₂H₅)₃ + 3 Al(C₂H₅)₂Cl

To drive the reaction to completion and facilitate the separation of the desired product, a salt such as potassium chloride (KCl) can be added to form a complex with the aluminum by-product.

The following protocol is adapted from a method described for the synthesis of high-purity trialkylindium compounds.

Materials:

-

Anhydrous Indium Trichloride (InCl₃)

-

Triethylaluminium (Al(C₂H₅)₃)

-

Potassium Fluoride (KF) (as a complexing agent)

-

High-boiling point hydrocarbon solvent (e.g., squalane)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a multi-necked flask equipped with a mechanical stirrer, a condenser, and an inert gas inlet, anhydrous indium trichloride and potassium fluoride are suspended in a high-boiling point hydrocarbon solvent.

-

Addition of Triethylaluminium: Triethylaluminium is added dropwise to the stirred suspension at room temperature. The reaction is exothermic and the temperature should be controlled.

-

Reaction and Product Isolation: The reaction mixture is heated to a temperature that facilitates the reaction but is below the decomposition temperature of triethylindium. After the reaction is complete, the solid by-products (e.g., K[Al(C₂H₅)₂ClF]) are removed by filtration under an inert atmosphere.

-

Purification: The triethylindium is then isolated from the solvent by vacuum distillation.

Quantitative Purity Data for Organoaluminum Synthesis:

| Impurity | Concentration (ppm) |

|---|---|

| Silicon (Si) | ≤ 0.3 |

| Oxygen (O) | ≤ 5.0 |

| Hydrocarbons | ≤ 50 |

Purification of Triethylindium

Achieving the high purity levels (e.g., 6N or 99.9999%) demanded by the semiconductor industry often requires additional purification steps beyond simple distillation.

Fractional Distillation

Fractional distillation under reduced pressure is the most common method for purifying triethylindium. This technique separates TEI from less volatile impurities and some of the reaction by-products.

Adduct Purification

For ultra-high purity, adduct purification is a highly effective technique. This method involves the formation of a solid adduct between triethylindium (a Lewis acid) and a Lewis base. This adduct can be isolated, recrystallized to remove impurities, and then thermally decomposed to release the purified triethylindium.

General Workflow for Adduct Purification:

Caption: Adduct purification workflow for triethylindium.

Analytical Techniques for Purity Assessment

A suite of analytical techniques is employed to verify the purity of triethylindium and quantify trace impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of triethylindium and to detect and quantify organic impurities.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly sensitive for identifying and quantifying volatile organic impurities.

-

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): ICP-MS is the industry standard for determining the concentration of trace metallic impurities, with detection limits in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. This is crucial for ensuring the electronic-grade purity of the TEI.

Logical Relationship of Synthesis and Purification

The overall process for producing high-purity triethylindium involves a series of logical steps, from the initial synthesis to the final purification and analysis.

Caption: Overall workflow for high-purity TEI production.

Conclusion

The synthesis of high-purity triethylindium is a multi-step process that requires careful control over reaction conditions and rigorous purification. The choice between the Grignard and organoaluminum synthesis routes depends on a balance of economic and purity considerations. For applications in the semiconductor industry, where impurity levels can directly impact device performance, multi-step purification processes, including fractional distillation and potentially adduct purification, are essential. The use of advanced analytical techniques like ICP-MS is critical for verifying that the final product meets the stringent purity requirements of modern electronic and optoelectronic device fabrication.

References

A Technical Guide to the Physicochemical Properties of Triethylindium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of triethylindium, a significant organometallic compound. The information herein is intended to support research, development, and safety protocols for professionals working with this substance.

Core Physicochemical Data

Quantitative data for triethylindium is summarized in the table below for ease of reference.

| Property | Value | Units | Citations |

| Molecular Weight | 202.00 | g/mol | [1][2][3] |

| Density | 1.260 | g/cm³ | [1][4] |

| Molecular Formula | C₆H₁₅In | [1][3] | |

| CAS Number | 923-34-2 | [1][3][4] | |

| Physical State | Liquid | [2] | |

| Appearance | Clear, colorless | [2] | |

| Melting Point | -31.9 | °C | [1][4] |

| Boiling Point | 184 | °C | [1][4] |

Experimental Protocols

The determination of the molecular weight and density of a pyrophoric and air-sensitive compound like triethylindium requires specialized experimental procedures conducted within an inert atmosphere (e.g., a glovebox or using Schlenk line techniques).

Representative Protocol for Density Determination

The density of triethylindium can be determined using a pycnometer within an inert atmosphere.

-

Preparation: The pycnometer is rigorously cleaned, dried in an oven, and then transferred to a glovebox to cool to ambient temperature.

-

Tare Mass: The empty pycnometer, including its stopper, is weighed on an analytical balance inside the glovebox to determine its tare mass.

-

Sample Transfer: A known volume of triethylindium is carefully transferred into the pycnometer using a gas-tight syringe. This operation must be performed under an inert gas to prevent contact with air or moisture.

-

Mass of Pycnometer with Sample: The pycnometer containing the triethylindium is securely stoppered and weighed again inside the glovebox.

-

Calculation: The density is calculated by dividing the mass of the triethylindium (mass of pycnometer with sample minus tare mass) by the known volume of the pycnometer.

Representative Protocol for Molecular Weight Determination

Mass spectrometry is a primary method for determining the molecular weight of organometallic compounds.

-

Sample Preparation: A dilute solution of triethylindium is prepared in a suitable anhydrous, aprotic solvent inside a glovebox.

-

Instrumentation: A mass spectrometer equipped with a soft ionization source, such as electrospray ionization (ESI), is employed to minimize fragmentation of the molecule.

-

Sample Introduction: The prepared sample is introduced into the mass spectrometer using an air-sensitive sample introduction technique, such as a syringe pump connected via sealed tubing, to maintain an inert environment.

-

Data Acquisition: The mass spectrum is acquired, showing the mass-to-charge ratio (m/z) of the ions. The molecular ion peak corresponding to triethylindium will be a key indicator of its molecular weight.

-

Data Analysis: The molecular weight is determined from the m/z value of the molecular ion peak. The isotopic distribution pattern can also be analyzed to confirm the presence and number of indium atoms in the molecule.

Visualized Workflows and Relationships

The following diagrams illustrate the logical workflow for determining the physicochemical properties of triethylindium and the relationship between its key attributes.

References

Triethylindium: A Comprehensive Technical Guide to its Pyrophoric Nature and Safe Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the pyrophoric nature of triethylindium, a highly reactive organometallic compound, and outlines essential procedures for its safe handling in a laboratory setting. The information is intended to supplement, not replace, institutional safety protocols and comprehensive training.

Pyrophoric Nature and Chemical Reactivity

Triethylindium ((C₂H₅)₃In or TEI) is a colorless liquid that is highly valued in the semiconductor industry as a precursor for the deposition of indium-containing thin films.[1] However, its utility is matched by its significant hazards, primarily its pyrophoric nature, meaning it can spontaneously ignite upon contact with air.[2][3] This reactivity is due to the high sensitivity of the indium-carbon bonds to oxidation.

Reaction with Air (Oxygen)

The primary pyrophoric reaction of triethylindium is its rapid and highly exothermic oxidation in the presence of air. The complete combustion of triethylindium yields indium(III) oxide, carbon dioxide, and water. While the exact reaction kinetics can be complex, a plausible balanced chemical equation for this combustion is:

2 (C₂H₅)₃In(l) + 21 O₂(g) → In₂O₃(s) + 12 CO₂(g) + 15 H₂O(g)

This reaction releases a significant amount of energy, leading to immediate ignition.

Reaction with Water

Triethylindium also reacts violently with water and other protic solvents. This hydrolysis reaction produces diethylindium hydroxide and flammable ethane gas. The reaction is as follows:

(C₂H₅)₃In(l) + H₂O(l) → (C₂H₅)₂InOH(s) + C₂H₆(g)

Contact with even small amounts of moisture can lead to the evolution of flammable gas, creating a fire or explosion hazard.

Quantitative Data Summary

The following table summarizes key quantitative safety and physical data for triethylindium.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₅In | --INVALID-LINK-- |

| Molecular Weight | 202.00 g/mol | --INVALID-LINK-- |

| Appearance | Colorless liquid | --INVALID-LINK-- |

| Melting Point | -32 °C | --INVALID-LINK-- |

| Boiling Point | 144 °C | --INVALID-LINK-- |

| GHS Hazard Statements | H250: Catches fire spontaneously if exposed to airH314: Causes severe skin burns and eye damage | --INVALID-LINK--, --INVALID-LINK-- |

| Threshold Limit Value (TLV) | 0.1 mg/m³ (as In) | --INVALID-LINK-- |

Experimental Protocols for Safe Handling

Strict adherence to established protocols is mandatory when working with triethylindium. All operations should be conducted within a certified and properly functioning fume hood or glovebox.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling triethylindium. This includes, but is not limited to:

-

Eye Protection: Tightly fitting safety goggles and a face shield.[2]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) that are regularly inspected for integrity.[2]

-

Body Protection: A flame-resistant lab coat and closed-toe shoes.[2]

Inert Atmosphere Operations

Due to its reactivity with air and moisture, triethylindium must be handled under an inert atmosphere (e.g., nitrogen or argon). This is typically achieved using a glovebox or Schlenk line techniques.

Workflow for Transferring Triethylindium using a Schlenk Line:

-

Preparation: Ensure all glassware is dry and free of contaminants. Assemble the Schlenk line and purge with inert gas.

-

Inerting the Receiving Flask: Attach the receiving flask to the Schlenk line and cycle between vacuum and inert gas backfill at least three times to remove air and moisture.

-

Transfer: Using a gas-tight syringe that has been purged with inert gas, carefully draw the desired volume of triethylindium from the storage vessel.

-

Addition: Transfer the triethylindium to the reaction flask via a septum, maintaining a positive pressure of inert gas in the flask.

-

Cleaning: Rinse the syringe with a dry, inert solvent (e.g., hexane or toluene) immediately after use. The rinsate should be treated as a pyrophoric waste stream.

Quenching and Disposal of Unused Triethylindium

Unused or waste triethylindium must be quenched safely before disposal. This procedure should be performed in a fume hood, away from flammable materials.

Protocol for Quenching Triethylindium:

-

Dilution: Dilute the triethylindium with an inert, high-boiling point solvent (e.g., heptane or toluene) in a reaction flask equipped with a stirrer and under an inert atmosphere. The concentration should ideally be below 5%.

-

Cooling: Place the flask in an ice/water bath to manage the heat generated during quenching.

-

Slow Addition of Isopropanol: Slowly add dry isopropanol to the stirred solution. The addition should be dropwise to control the rate of reaction and prevent a dangerous exotherm. Continue adding isopropanol until the evolution of gas ceases.

-

Sequential Addition of More Protic Solvents: After the reaction with isopropanol has subsided, slowly add methanol, followed by a 1:1 mixture of methanol and water, and finally, water.

-

Neutralization and Disposal: Once the addition of water no longer produces a reaction, allow the mixture to warm to room temperature. The aqueous solution can then be neutralized and disposed of according to institutional hazardous waste guidelines.

Visualizations

Signaling Pathways and Workflows

References

Triethylindium Vapor Pressure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available data and theoretical estimations for the vapor pressure of triethylindium (TEI). Due to the limited availability of comprehensive experimental data in publicly accessible literature, this guide combines a single reported experimental data point with thermodynamic principles to generate a vapor pressure curve. It also outlines a representative experimental protocol for measuring the vapor pressure of air-sensitive organometallic compounds like triethylindium.

Quantitative Vapor Pressure Data

The available quantitative data for the vapor pressure of triethylindium is sparse. A single experimental data point has been reported.[1] Additionally, the enthalpy of vaporization has been determined over a specific temperature range.

Table 1: Experimental Vapor Pressure and Thermodynamic Data for Triethylindium

| Parameter | Value | Temperature (°C) |

| Vapor Pressure | 1.2 Torr | 40 °C[1] |

| Enthalpy of Vaporization (ΔHvap) | 45.0 ± 0.7 kJ/mol | 53 - 103 °C |

Theoretical Vapor Pressure Curve Estimation

In the absence of a comprehensive set of experimental data points, the Clausius-Clapeyron equation can be utilized to estimate the vapor pressure of triethylindium at different temperatures. This equation relates the vapor pressure of a substance to its temperature and enthalpy of vaporization.

The integrated form of the Clausius-Clapeyron equation is:

ln(P₂/P₁) = - (ΔHvap/R) * (1/T₂ - 1/T₁)

Where:

-

P₁ is the vapor pressure at temperature T₁

-

P₂ is the vapor pressure at temperature T₂

-

ΔHvap is the enthalpy of vaporization

-

R is the ideal gas constant (8.314 J/(mol·K))

Using the known data point (P₁ = 1.2 Torr at T₁ = 40 °C or 313.15 K) and the enthalpy of vaporization (ΔHvap = 45.0 kJ/mol), we can calculate the expected vapor pressure at various temperatures.

Table 2: Calculated Vapor Pressure Data for Triethylindium

| Temperature (°C) | Temperature (K) | Calculated Vapor Pressure (Torr) |

| 20 | 293.15 | 0.35 |

| 30 | 303.15 | 0.68 |

| 40 | 313.15 | 1.20 |

| 50 | 323.15 | 2.04 |

| 60 | 333.15 | 3.36 |

| 70 | 343.15 | 5.39 |

| 80 | 353.15 | 8.44 |

Representative Experimental Protocol for Vapor Pressure Measurement

The following describes a general methodology for determining the vapor pressure of a pyrophoric and air-sensitive liquid like triethylindium. This protocol is based on standard static vapor pressure measurement techniques.

Objective: To measure the vapor pressure of triethylindium at various temperatures.

Materials and Apparatus:

-

High-purity triethylindium sample

-

High-vacuum manifold system with an inert gas (e.g., argon or nitrogen) inlet

-

Temperature-controlled bath (e.g., oil bath or cryostat)

-

Pressure transducer or manometer capable of measuring in the desired pressure range and resistant to chemical attack

-

Sample vessel with a valve, connected to the vacuum manifold

-

Thermocouple or precision thermometer

-

Vacuum pump

Experimental Workflow Diagram:

Caption: Experimental workflow for vapor pressure measurement.

Triethylindium Vapor Pressure Curve

The following diagram illustrates the relationship between temperature and the calculated vapor pressure of triethylindium based on the Clausius-Clapeyron equation.

Caption: Calculated vapor pressure curve for triethylindium.

Disclaimer: The vapor pressure curve and calculated data are theoretical estimations based on limited experimental input. For critical applications, it is recommended to consult experimentally verified data from primary scientific literature.

References

Solubility of Triethylindium in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylindium (In(C₂H₅)₃ or TEI) is a crucial organometallic precursor in the semiconductor industry, primarily utilized in Metalorganic Vapour Phase Epitaxy (MOVPE) for the deposition of indium-containing thin films such as Indium Phosphide (InP) and Indium Gallium Arsenide (InGaAs). The solubility of triethylindium in organic solvents is a critical parameter for its synthesis, purification, and delivery in these high-precision manufacturing processes. This technical guide provides a comprehensive overview of the available information on the solubility of triethylindium, outlines a general experimental protocol for its determination, and presents logical workflows for its synthesis and solubility testing.

Core Properties of Triethylindium

Before delving into its solubility, it is essential to understand the fundamental physical and chemical properties of triethylindium.

| Property | Value |

| Chemical Formula | C₆H₁₅In |

| Molecular Weight | 202.00 g/mol [1] |

| Appearance | Clear, colorless liquid[1] |

| Density | 1.384 g/cm³ |

| Melting Point | -32 °C |

| Boiling Point | 144 °C |

| Reactivity | Reacts violently with water and is pyrophoric (ignites spontaneously in air).[1] |

Solubility Profile of Triethylindium

Quantitative solubility data for triethylindium in organic solvents is not widely available in published literature. However, based on solvents used in its synthesis and handling, a qualitative solubility profile can be inferred.

Qualitative Solubility Summary

| Solvent Class | Specific Solvents | Solubility | Rationale/Source |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | Commonly used as reaction solvents for the synthesis of triethylindium via Grignard reagents. |

| Hydrocarbons | Alkanes (e.g., hexane, heptane), Aromatic (e.g., toluene) | Likely Soluble | Often used as solvents for organometallic precursors and in mixed solvent systems for synthesis. |

| Water | - | Insoluble (reacts violently) | Triethylindium is highly reactive with water, leading to decomposition.[1] |

| Protic Solvents (e.g., Alcohols) | - | Insoluble (reacts) | Expected to react with the protic hydrogen, leading to decomposition. |

Experimental Protocol for Solubility Determination of Air-Sensitive Compounds

The determination of the solubility of a pyrophoric and hydrolytically unstable compound like triethylindium requires rigorous inert atmosphere techniques. The following is a generalized experimental protocol based on the "shake-flask" method, adapted for air-sensitive materials.

Objective: To determine the saturation solubility of triethylindium in a given anhydrous organic solvent at a specific temperature.

Materials and Equipment:

-

Triethylindium

-

Anhydrous organic solvent (e.g., hexane, toluene, diethyl ether, THF)

-

Glovebox or Schlenk line with an inert atmosphere (e.g., high-purity nitrogen or argon)

-

Thermostatically controlled shaker or stirring plate

-

Airtight, sealed vials or reaction tubes

-

Gas-tight syringes and needles

-

Analytical balance (inside the glovebox)

-

Filtration system compatible with inert atmosphere techniques (e.g., syringe filters, cannula filtration)

-

Analytical instrumentation for concentration measurement (e.g., Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for indium content, or Gas Chromatography (GC) if appropriate standards are available).

Procedure:

-

Preparation (inside a glovebox):

-

Ensure the glovebox atmosphere is dry and oxygen-free.

-

Pre-dry all glassware and equipment in an oven and cool under vacuum before transferring into the glovebox.

-

Prepare a series of airtight vials.

-

Add a measured volume of the anhydrous solvent to each vial.

-

-

Sample Addition:

-

Add an excess amount of triethylindium to each vial. The presence of undissolved triethylindium is necessary to ensure a saturated solution is formed.

-

Seal the vials tightly.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or on a stirring plate at the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours). The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solvent remains constant.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed for a period to let the excess solute settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a gas-tight syringe fitted with a filter to remove any suspended particles. This step is critical to avoid including undissolved solute in the analysis.

-

-

Analysis:

-

The withdrawn sample is then carefully transferred out of the glovebox for analysis.

-

For ICP-MS or AAS analysis, the sample is typically digested in an appropriate acid matrix.

-

The concentration of indium in the solution is determined.

-

-

Calculation of Solubility:

-

The solubility is calculated from the measured concentration of indium and expressed in units such as grams per liter (g/L) or moles per liter (mol/L).

-

Visualizations

Caption: Synthesis of Triethylindium via Grignard Reaction.

Caption: Experimental Workflow for Solubility Determination.

Conclusion

While precise quantitative data on the solubility of triethylindium in a wide range of organic solvents is scarce in publicly available literature, its common use in ether and hydrocarbon solvents during synthesis provides strong evidence of its solubility in these non-polar, aprotic media. For applications requiring precise solubility values, experimental determination under inert conditions is necessary. The provided generalized protocol offers a robust framework for such measurements. The high reactivity of triethylindium, particularly with water and other protic substances, dictates that solvent selection is paramount to maintaining its chemical integrity.

References

Unraveling the Thermal Decomposition of Triethylindium: A Theoretical Perspective

A deep dive into the theoretical studies of triethylindium (TEI) decomposition pathways reveals a complex interplay of radical and concerted mechanisms. This technical guide synthesizes the current understanding of TEI pyrolysis, providing researchers, scientists, and drug development professionals with a comprehensive overview of the core reaction energetics and methodologies employed in its study.

Triethylindium (In(C₂H₅)₃) is a volatile organometallic precursor with significant applications in the semiconductor industry for the deposition of indium-containing thin films. The thermal stability and decomposition mechanism of TEI are critical parameters that directly influence the quality and properties of the resulting materials. Theoretical studies, primarily employing quantum chemical calculations, have been instrumental in elucidating the intricate pathways of its gas-phase decomposition.

Core Decomposition Pathways: A Tale of Two Mechanisms

The thermal decomposition of triethylindium predominantly proceeds through two competing pathways: homolytic cleavage of the indium-carbon bond and β-hydride elimination.

1. Homolytic Cleavage (Bond Fission): This pathway involves the breaking of the In-C bond, leading to the formation of an ethyl radical (•C₂H₅) and a diethylindium radical (•In(C₂H₅)₂). This initiation step is crucial in radical chain mechanisms.

2. β-Hydride Elimination: This intramolecular process involves the transfer of a hydrogen atom from the β-carbon of an ethyl group to the indium atom. This concerted reaction results in the formation of ethene (C₂H₄) and diethylindium hydride (HIn(C₂H₅)₂).

Experimental studies have determined the overall activation energy for the thermal decomposition of triethylindium to be approximately 34.3 ± 1 kcal/mol , with the reaction following first-order kinetics. The primary gaseous products observed are ethane and ethylene, which is consistent with the operation of both homolytic cleavage and β-hydride elimination pathways. Ethane is primarily formed through the subsequent reactions of ethyl radicals.

Quantitative Energetics of Decomposition

While experimental data provides the overall activation energy, theoretical calculations are essential for dissecting the energetic landscape of the individual decomposition channels. The following table summarizes key quantitative data related to the decomposition of triethylindium and similar organometallic compounds.

| Parameter | Species | Value | Method |

| Overall Activation Energy | Triethylindium | 34.3 ± 1 kcal/mol | Experimental |

| Activation Energy (Decomposition) | Trimethylindium | 170-235 kJ/mol | Experimental (in N₂) |

| Calculated Activation Energy | Trimethylindium | 254 kJ/mol | B3LYP/6-311++G(2df, 2p)/SDD |

Theoretical Methodology: A Glimpse into the Computational Toolkit

The theoretical investigation of triethylindium decomposition pathways heavily relies on quantum chemical methods, particularly Density Functional Theory (DFT). A typical computational protocol involves the following steps:

-

Geometry Optimization: The three-dimensional structures of the reactant (triethylindium), transition states, and products for each decomposition pathway are optimized to find the lowest energy conformations.

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (for stable molecules) or first-order saddle points (for transition states). These calculations also provide the zero-point vibrational energy (ZPVE) corrections.

-

Energy Calculations: Single-point energy calculations are carried out at a higher level of theory or with a larger basis set to obtain more accurate electronic energies.

-

Activation Energy and Reaction Enthalpy Calculation: The activation energy (Eₐ) is calculated as the difference in energy between the transition state and the reactant. The reaction enthalpy (ΔH) is calculated as the difference in energy between the products and the reactant.

A commonly employed level of theory for such studies is the B3LYP functional with a basis set like 6-311++G(2df, 2p) for the main group elements and a suitable effective core potential (ECP) basis set, such as SDD, for the indium atom.

Visualizing the Decomposition Pathways

The logical relationships in the theoretical study of triethylindium decomposition can be visualized using the following diagrams.

Caption: Primary decomposition pathways of triethylindium.

Caption: A typical computational workflow for studying reaction energetics.

Methodological & Application

Application Notes and Protocols for InGaAs Epitaxial Growth using Triethylindium

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and generalized protocols for the epitaxial growth of Indium Gallium Arsenide (InGaAs) using triethylindium (TEI) as the indium precursor. This document is intended for professionals in materials science, semiconductor research, and fields where high-quality InGaAs thin films are essential.

Introduction to InGaAs Epitaxial Growth

Indium Gallium Arsenide (InGaAs) is a ternary III-V semiconductor alloy with properties intermediate between Gallium Arsenide (GaAs) and Indium Arsenide (InAs).[1] Its tunable bandgap and high electron mobility make it a critical material for various electronic and optoelectronic applications, including high-electron-mobility transistors (HEMTs), photodetectors, and lasers.[1][2]

Metal-Organic Chemical Vapor Deposition (MOCVD) is a widely used technique for the epitaxial growth of high-quality InGaAs thin films, offering precise control over layer thickness and composition.[1][3] The choice of precursor materials is a critical factor in determining the final properties of the grown film. While trimethylindium (TMIn) is a commonly used indium precursor, triethylindium (TEI) presents an alternative with potential advantages, such as enhanced electron mobility in the resulting InGaAs layer.[2]

Precursor Selection: Triethylindium (TEI) vs. Trimethylindium (TMIn)

The selection of the indium precursor significantly impacts the growth process and the properties of the InGaAs film.

| Precursor Property | Triethylindium (TEI) | Trimethylindium (TMIn) |

| Chemical Formula | In(C₂H₅)₃ | In(CH₃)₃ |

| Physical State | Liquid | Solid |

| Vapor Pressure | Lower than TMIn | Higher than TEI |

| Reported Advantages | - Enhanced electron mobility in InGaAs films[2]- Liquid source allows for more stable vapor delivery | - More established and widely documented precursor |

| Reported Challenges | - Potential for carbon incorporation | - Solid source can lead to inconsistent vapor delivery[3][4] |

Experimental Protocol: MOCVD Growth of InGaAs using TEI

This section outlines a generalized protocol for the MOCVD growth of an InGaAs layer on an InP substrate. Note: These parameters should be considered as a starting point and require optimization for specific MOCVD reactor configurations.

Substrate Preparation

-

Obtain a high-quality, epi-ready Indium Phosphide (InP) substrate.

-

Degrease the substrate using a standard solvent cleaning procedure (e.g., acetone, isopropanol, deionized water).

-

Load the substrate into the MOCVD reactor.

-

De-oxidize the substrate surface by heating to ~600-650°C under a phosphine (PH₃) or tertiarybutylphosphine (TBP) overpressure.

Epitaxial Growth of InP Buffer Layer

-

Lower the reactor temperature to the InP buffer growth temperature (typically 600-650°C).

-

Introduce the Group III precursor (e.g., trimethylindium or triethylindium) and Group V precursor (PH₃ or TBP) into the reactor to grow a thin InP buffer layer (~100-200 nm). This layer provides a high-quality surface for the subsequent InGaAs growth.

Epitaxial Growth of InGaAs Layer

-

Adjust the reactor temperature to the desired InGaAs growth temperature, which is typically in the range of 550-650°C.

-

Introduce the following precursors into the reactor:

-

Indium Source: Triethylindium (TEI)

-

Gallium Source: Triethylgallium (TEG) or Trimethylgallium (TMGa)

-

Arsenic Source: Arsine (AsH₃) or Tertiarybutylarsine (TBAs)

-

-

Control the molar flow rates of the TEI, TEG, and AsH₃/TBAs to achieve the desired InGaAs composition and growth rate. The ratio of the Group V to Group III precursor flow rates (V/III ratio) is a critical parameter influencing material quality.

Post-Growth Characterization

After the growth process, the InGaAs film should be characterized to determine its structural, electrical, and optical properties. Common characterization techniques include:

-

High-Resolution X-ray Diffraction (HRXRD): To determine the composition and crystalline quality.

-

Photoluminescence (PL) Spectroscopy: To assess the optical properties and bandgap.

-

Hall Effect Measurements: To determine the electron mobility and carrier concentration.

-

Atomic Force Microscopy (AFM): To evaluate the surface morphology.

Generalized MOCVD Growth Parameters

The following table provides a range of typical MOCVD growth parameters for InGaAs. These values are illustrative and should be optimized for the specific MOCVD system and desired material properties.

| Parameter | Typical Range |

| Growth Temperature | 550 - 650 °C |

| Reactor Pressure | 20 - 200 mbar |

| V/III Ratio | 10 - 100 |

| Carrier Gas | H₂ (Palladium-purified) |

| TEI Bubbler Temperature | 20 - 40 °C (carrier gas flow dependent) |

| TEG Bubbler Temperature | 0 - 20 °C (carrier gas flow dependent) |

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key experimental workflows and logical relationships in the MOCVD growth of InGaAs using triethylindium.

References

Application Notes and Protocols for Chemical Beam Epitaxy of InP using Triethylindium

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the growth of high-quality Indium Phosphide (InP) epitaxial layers using Chemical Beam Epitaxy (CBE) with Triethylindium (TEI) as the indium precursor and phosphine (PH₃) as the phosphorus source.

Introduction

Chemical Beam Epitaxy is a versatile thin-film deposition technique that combines the advantages of Molecular Beam Epitaxy (MBE) and Metal-Organic Chemical Vapor Deposition (MOCVD). It offers precise control over thickness, composition, and doping at the atomic level, making it an ideal method for fabricating complex semiconductor heterostructures. The use of Triethylindium (In(C₂H₅)₃) as a metal-organic precursor for indium provides a vapor source that is easily controlled and delivered into the ultra-high vacuum (UHV) growth chamber. This document outlines the necessary protocols, experimental parameters, and characterization techniques for the successful epitaxial growth of InP.

Experimental Apparatus

A typical CBE system for InP growth consists of the following key components:

-

Ultra-High Vacuum (UHV) Growth Chamber: Maintained at a base pressure of < 5 x 10⁻¹⁰ Torr to ensure high purity of the grown films.

-

Gas Injection System: High-precision mass flow controllers (MFCs) for the controlled delivery of TEI and phosphine.

-

Precursor Sources: Temperature-controlled bubblers for the Triethylindium precursor and a high-pressure gas cylinder for phosphine.

-

Substrate Manipulator: Capable of heating the substrate to the required growth temperature and rotating it for uniform deposition.

-

In-situ Monitoring Tools: Reflection High-Energy Electron Diffraction (RHEED) to monitor the crystal structure and growth rate in real-time.

-

Pumping System: A combination of turbomolecular and cryogenic pumps to achieve and maintain UHV conditions.

Experimental Protocols

A meticulous and systematic approach is crucial for achieving high-quality InP epitaxial layers. The following protocols provide a step-by-step guide for the entire process.

Substrate Preparation

The quality of the epitaxial layer is highly dependent on the cleanliness and crystallographic perfection of the substrate surface.

-

Substrate Selection: Use epi-ready, single-crystal InP (100) wafers. Both n-type (Sulfur-doped) and semi-insulating (Iron-doped) substrates can be used depending on the application.

-

Solvent Cleaning:

-

Degrease the substrate by sonicating in trichloroethylene, acetone, and methanol for 5 minutes each.

-

Rinse thoroughly with deionized (DI) water between each solvent clean.

-

Dry the substrate using a stream of dry nitrogen gas.

-

-

Chemical Etching:

-

Etch the substrate in a solution of H₂SO₄:H₂O₂:H₂O (e.g., 5:1:1 ratio) for 2-3 minutes to remove the surface oxide and any residual contaminants.

-

Quench the etch by immersing the substrate in DI water.

-

Rinse extensively with DI water.

-

-

Oxide Passivation:

-

Form a protective native oxide layer by immersing the substrate in a solution of H₂O₂ for 1-2 minutes.

-

Rinse with DI water and blow-dry with nitrogen.

-

-

Mounting: Mount the prepared substrate onto a molybdenum sample holder using indium solder.

Growth Procedure

-

System Bakeout: Prior to growth, bake the growth chamber at a temperature of approximately 200-250°C for at least 48 hours to desorb water vapor and other contaminants from the chamber walls.

-

Substrate Loading: Introduce the mounted substrate into the UHV chamber via a load-lock system.

-

Thermal Desorption of Oxide:

-

Heat the substrate to a temperature of approximately 500-550°C under a phosphine overpressure.

-

Monitor the surface reconstruction using RHEED. The transition from a hazy pattern to a sharp, streaky (2x4) reconstruction indicates the complete desorption of the native oxide and the formation of a clean, atomically smooth InP surface.

-

-

Growth Initiation:

-

Set the substrate temperature to the desired growth temperature (typically between 450°C and 550°C).

-

Introduce the Triethylindium beam into the growth chamber by opening the TEI shutter.

-

Monitor the RHEED pattern for oscillations, which can be used to determine the growth rate.

-

-

Epitaxial Growth:

-

Maintain stable precursor flow rates and substrate temperature throughout the growth process to ensure uniform composition and thickness.

-

Continuously monitor the RHEED pattern to ensure layer-by-layer growth and maintain a smooth surface morphology.

-

-

Growth Termination:

-

Close the TEI shutter to stop the growth.

-

Keep the substrate under a phosphine flux while it cools down to below 350°C to prevent surface degradation due to phosphorus desorption.

-

-

Sample Unloading: Once the substrate has cooled to near room temperature, transfer it out of the growth chamber through the load-lock.

Data Presentation: Growth Parameters and Material Properties

The properties of the grown InP films are strongly dependent on the growth parameters. The following tables summarize typical experimental conditions and the resulting material characteristics.

| Parameter | Typical Range | Unit |

| Substrate Temperature | 450 - 550 | °C |

| Triethylindium (TEI) Flow Rate | 0.1 - 1.0 | sccm |

| Phosphine (PH₃) Flow Rate | 2 - 10 | sccm |

| V/III Ratio | 10 - 50 | (dimensionless) |

| Growth Chamber Pressure | 1 x 10⁻⁶ - 5 x 10⁻⁵ | Torr |

| Growth Rate | 0.5 - 2.0 | µm/hr |

Table 1: Typical Growth Parameters for CBE of InP using TEI and PH₃.

| Property | Typical Values | Characterization Technique |

| Structural Properties | ||

| Crystalline Quality (FWHM of XRD) | 15 - 30 | High-Resolution X-ray Diffraction (HRXRD) |

| Surface Morphology (RMS Roughness) | 0.2 - 1.0 | Atomic Force Microscopy (AFM) |

| Electrical Properties | ||

| Background Carrier Concentration | 1 x 10¹⁴ - 5 x 10¹⁵ | Hall Effect Measurements |

| Electron Mobility (300 K) | 3,000 - 5,000 | Hall Effect Measurements |

| Electron Mobility (77 K) | 30,000 - 100,000 | Hall Effect Measurements |

| Optical Properties | ||

| Photoluminescence (PL) Peak Energy | ~1.42 | Photoluminescence Spectroscopy |

| PL Full Width at Half Maximum (FWHM) | 2 - 5 | Photoluminescence Spectroscopy |

Table 2: Typical Material Properties of InP Films Grown by CBE.

Visualizations

Experimental Workflow

The following diagram illustrates the major steps involved in the CBE growth of InP.

Caption: Experimental workflow for the CBE of InP.

Chemical Reaction Pathway

The growth of InP from TEI and phosphine on the heated substrate surface involves a series of chemical reactions. The primary surface reactions are the decomposition of the precursors and the subsequent formation of InP.

Caption: Surface reaction pathway for InP CBE.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Hazy or rough surface morphology | Incomplete oxide desorption, incorrect V/III ratio, or non-optimal growth temperature. | Ensure a sharp RHEED pattern before growth. Optimize V/III ratio and substrate temperature. |

| High background carrier concentration | Contaminated precursors or growth chamber, leaks in the gas lines. | Perform a system bakeout. Check for leaks using a helium leak detector. Use high-purity sources. |

| Low electron mobility | High impurity incorporation, poor crystalline quality. | Optimize growth temperature and V/III ratio. Ensure a clean substrate surface. |

| Poor crystalline quality (high FWHM) | Incorrect substrate temperature, unstable precursor flows, lattice mismatch. | Calibrate pyrometer. Ensure stable MFC performance. Use a lattice-matched substrate. |

Table 3: Common Problems and Troubleshooting.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for the successful growth of high-quality InP epitaxial layers using Chemical Beam Epitaxy with Triethylindium and phosphine. By carefully controlling the experimental parameters and following the outlined procedures, researchers can achieve materials with excellent structural, electrical, and optical properties suitable for a wide range of electronic and optoelectronic device applications.

Application Notes and Protocols for Triethylindium in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylindium (TEI), with the chemical formula In(C₂H₅)₃, is a highly pyrophoric and reactive organometallic compound.[1][2] It is a colorless liquid at room temperature and is primarily used as a precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) for the production of indium-containing compound semiconductors, such as Indium Phosphide (InP) and Indium Gallium Arsenide (InGaAs).[3] These materials are critical components in various optoelectronic devices, including lasers, photodetectors, and high-electron-mobility transistors (HEMTs).[3] Due to its extreme reactivity with air and moisture, stringent safety protocols and handling procedures are imperative when working with this compound in a laboratory setting.[1][2]

These application notes provide a comprehensive guide to the safe handling, storage, and use of triethylindium in a research environment. The protocols outlined below are intended for trained personnel and should be performed in a controlled laboratory equipped with the necessary safety features.

Physical and Chemical Properties

A summary of the key physical and chemical properties of triethylindium is presented in the table below for easy reference.

| Property | Value |

| Chemical Formula | C₆H₁₅In |

| Molecular Weight | 202.00 g/mol [4] |

| Appearance | Colorless liquid[1] |

| Melting Point | -32 °C[1] |

| Boiling Point | 144 °C (at 760 mmHg)[1] |

| Density | 1.384 g/cm³[1] |

| Solubility | Reacts violently with water.[1] Soluble in organic solvents. |

| Vapor Pressure | 1.1 mmHg at 20 °C |

| Auto-ignition Temperature | Spontaneously ignites in air[1] |

Safety and Hazard Information

Triethylindium is classified as a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air.[1] It is also corrosive and reacts violently with water and other protic solvents.[1]

GHS Hazard Statements:

-

H250: Catches fire spontaneously if exposed to air.

-

H314: Causes severe skin burns and eye damage.

Personal Protective Equipment (PPE): A comprehensive list of required PPE for handling triethylindium is provided below.

| PPE Category | Specific Requirements |

| Hand Protection | Fire-resistant and chemical-resistant gloves (e.g., butyl rubber or neoprene). Always inspect gloves for integrity before use. |

| Eye/Face Protection | Safety goggles with side shields and a face shield. |

| Skin and Body Protection | Flame-retardant lab coat, chemical-resistant apron, and closed-toe shoes. |

| Respiratory Protection | A full-face respirator with an appropriate cartridge may be necessary if working outside of a glovebox or fume hood, or in case of a spill. |

Experimental Protocols

General Handling and Storage Protocol

Objective: To outline the standard operating procedure for the safe handling and storage of triethylindium to prevent accidental exposure and pyrophoric events.

Materials:

-

Triethylindium in a sealed container (e.g., a bubbler)

-

Inert gas source (e.g., high-purity nitrogen or argon)

-

Glovebox or a well-ventilated fume hood

-

Schlenk line

-

Appropriate PPE (see table above)

-

Dry, compatible solvent (e.g., anhydrous heptane or toluene) for dilution

-

Secondary containment

Procedure:

-

Preparation:

-

Ensure the work area (glovebox or fume hood) is clean, dry, and free of any incompatible materials.

-

The oxygen and moisture levels in the glovebox should be below 1 ppm.

-

Purge all glassware and transfer lines with an inert gas using a Schlenk line to remove air and moisture.

-

Don all required PPE before handling the triethylindium container.

-

-

Handling:

-

All transfers and manipulations of triethylindium must be performed under an inert atmosphere (glovebox or using Schlenk techniques).

-

Use gastight syringes for transferring small quantities of the liquid. Ensure the syringe is properly purged with inert gas before and after the transfer.

-

For larger quantities, use cannulation techniques with inert gas pressure.

-

-

Storage:

-

Store triethylindium in its original, tightly sealed container.[5]

-

The container should be placed in a secondary container made of a compatible material.

-

Store in a cool, dry, and well-ventilated area, away from sources of ignition, heat, and incompatible materials (e.g., water, acids, alcohols).[5]

-

The storage area should be clearly labeled with the appropriate hazard warnings.

-

Logical Workflow for Handling and Storage:

Caption: Workflow for the safe handling and storage of triethylindium.

Generalized Protocol for the Synthesis of Triethylindium

Objective: To provide a general procedure for the synthesis of triethylindium from indium(III) chloride and a Grignard reagent. This protocol is a guideline and should be adapted and optimized by experienced chemists.

Reaction: InCl₃ + 3 C₂H₅MgBr → In(C₂H₅)₃ + 3 MgBrCl

Materials:

-

Indium(III) chloride (InCl₃), anhydrous

-

Ethylmagnesium bromide (C₂H₅MgBr) solution in a suitable ether solvent (e.g., diethyl ether or THF)

-

Anhydrous diethyl ether

-

Schlenk flask and other appropriate glassware

-

Inert gas supply (argon or nitrogen)

-

Cannula and syringes

-

Distillation apparatus

Procedure:

-

Setup:

-

Assemble a dry, three-necked Schlenk flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a bubbler.

-

Purge the entire system with inert gas.

-

-

Reaction:

-

Suspend anhydrous indium(III) chloride in anhydrous diethyl ether in the reaction flask under an inert atmosphere.

-

Cool the suspension in an ice bath.

-

Slowly add the ethylmagnesium bromide solution from the dropping funnel to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

-

Work-up and Purification:

-

The reaction mixture will form a precipitate of magnesium salts.

-

Filter the mixture under inert atmosphere to remove the salts.

-

Carefully remove the solvent from the filtrate under reduced pressure.

-

Purify the resulting crude triethylindium by vacuum distillation.

-

Caution: This synthesis involves highly reactive and pyrophoric materials. It should only be performed by personnel with extensive experience in handling such compounds in a controlled environment.

Chemical Reactivity and Signaling Pathways

Triethylindium exhibits characteristic reactivity as a Lewis acid and a source of ethyl nucleophiles.

Reaction with Dihalomehanes

Triethylindium reacts with dihalomethanes to form diethylindium halides. This reaction is a key method for synthesizing other organoindium compounds.

Caption: Reaction of triethylindium with dihalomethanes.

Reaction with Phenyl Isocyanate

Triethylindium reacts with phenyl isocyanate through the insertion of the carbonyl group into an indium-carbon bond. This reaction demonstrates the nucleophilic character of the ethyl groups in TEI.

Caption: Reaction pathway of triethylindium with phenyl isocyanate.

Emergency Procedures

In the event of an emergency involving triethylindium, immediate and appropriate action is critical.

| Emergency Situation | Procedure |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |

| Spill | Evacuate the area immediately. If the spill is small and you are trained to handle it, cover the spill with a dry, inert absorbent material (e.g., sand, vermiculite). Do NOT use water or combustible materials. For large spills, contact the institution's emergency response team. |

| Fire | Use a Class D fire extinguisher (for combustible metals) or dry chemical powder. Do NOT use water, foam, or carbon dioxide, as these can react violently with triethylindium. |

Disclaimer: This document is intended for informational purposes only and does not constitute a substitute for professional safety training and judgment. All laboratory work involving triethylindium must be conducted in strict accordance with institutional safety policies and regulations. Always consult the Safety Data Sheet (SDS) for the most up-to-date information.

References

Application Notes and Protocols for N-type Doping of Indium Antimonide (InSb)

Audience: Researchers, scientists, and professionals in semiconductor materials and device fabrication.